Metasequoic acid A

Structural elucidation Chemotaxonomy Natural product dereplication

Secure ≥98% pure Metasequoic acid A as an authentic analytical reference standard. Its rare cyclopropane-bridged labdane skeleton provides a unique spectroscopic fingerprint for definitive LC-MS/NMR dereplication of Metasequoia or Taxodium extracts, ensuring reliable species authentication and preventing misidentification compared to common diterpenoids.

Molecular Formula C20H30O2
Molecular Weight 302.5 g/mol
CAS No. 113626-22-5
Cat. No. B1163900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetasequoic acid A
CAS113626-22-5
Molecular FormulaC20H30O2
Molecular Weight302.5 g/mol
Structural Identifiers
SMILESCC(=CC(=O)O)CCC1C(=C)CCC2C1(CCC3C2(C3)C)C
InChIInChI=1S/C20H30O2/c1-13(11-18(21)22)5-7-16-14(2)6-8-17-19(16,3)10-9-15-12-20(15,17)4/h11,15-17H,2,5-10,12H2,1,3-4H3,(H,21,22)/b13-11+/t15-,16+,17-,19-,20+/m1/s1
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Metasequoic Acid A (CAS 113626-22-5): A Cyclopropane-Bridged Labdane Diterpenoid for Natural Product Reference Standards


Metasequoic acid A is a labdane-type diterpenoid characterized by a rare cyclopropane ring bridging C-3 and C-4 of the labdane framework [1]. This structural feature distinguishes it from the vast majority of labdane diterpenoids found in nature. The compound was first isolated from Metasequoia glyptostroboides Hu et Cheng [1] and has also been identified in Taxodium distichum . Metasequoic acid A exists as a naturally occurring diterpenoid with molecular formula C20H30O2 and a molecular weight of 302.45 g/mol, and is commercially available at purities typically ranging from 95% to ≥98% for use as an analytical reference standard [2].

Why Generic Labdane Diterpenoids Cannot Substitute for Metasequoic Acid A in Structure-Activity Studies


The labdane diterpenoid family encompasses a structurally diverse array of compounds with widely varying biological activities. Within the T. distichum extract alone, four distinct diterpenoid molecules—3-acetoxylabda-8(20),13-diene-15-oic acid (K001), beta-sitosterol (K002), labda-8(20),13-diene-15-oic acid (K003), and metasequoic acid A (K004)—exhibited substantially different antifilarial efficacy profiles in the same assay system [1]. K003 demonstrated 100% reduction in motility of both microfilariae and adult worms with >80% inhibition in MTT reduction potential, whereas metasequoic acid A (K004) did not emerge as the principal active principle [1]. This intra-class functional divergence—combined with metasequoic acid A's unique cyclopropane-bridged skeleton that is absent from conventional labdane diterpenoids [2]—means that generic substitution by a structurally similar labdane acid would invalidate any comparative analytical or pharmacological dataset. Researchers requiring a specific reference standard for natural product dereplication, metabolomics, or comparative bioassay studies must procure the exact compound rather than relying on class-level similarity.

Quantitative Differentiation Evidence for Metasequoic Acid A (CAS 113626-22-5)


Cyclopropane-Bridged Labdane Skeleton: A Class-Defining Structural Differentiator

Metasequoic acid A possesses a previously unreported diterpene skeleton containing a cyclopropane ring bridging C-3 and C-4 of the labdane framework, as established by comprehensive spectroscopic analysis including 1H NMR, 13C NMR, and 2D NMR techniques [1]. The vast majority of labdane diterpenoids lack this cyclopropane bridge—for comparison, the typical labdane diterpenoid sclareol features a conventional decalin system without any cyclopropane moiety. This unique skeletal architecture constitutes a definitive chemotaxonomic marker and a non-interchangeable structural signature that distinguishes metasequoic acid A from virtually all other labdane diterpenoids. The original isolation paper designated this skeleton as 'a new skeleton' in the diterpene family [1].

Structural elucidation Chemotaxonomy Natural product dereplication

Intra-Extract Functional Divergence: Metasequoic Acid A vs. K003 in Antifilarial Activity

In a comparative study of four diterpenoid molecules isolated from the same Taxodium distichum extract, metasequoic acid A (designated K004) was evaluated alongside 3-acetoxylabda-8(20),13-diene-15-oic acid (K001), beta-sitosterol (K002), and labda-8(20),13-diene-15-oic acid (K003) for antifilarial activity against Brugia malayi. While the ethanolic extract (A001) and the diterpenoid K003 demonstrated potent antifilarial activity—with K003 achieving 100% reduction in motility of both microfilariae and adult worms and >80% inhibition in MTT reduction potential of adult female worms [1]—metasequoic acid A (K004) did not emerge as the principal active principle. The study authors explicitly concluded that 'the active principle was localised to K003' [1], establishing a clear functional divergence among structurally related diterpenoids from the same botanical source. This intra-class variation underscores that metasequoic acid A possesses a distinct bioactivity profile that cannot be extrapolated from the activity of its co-occurring analogs.

Antiparasitic Antifilarial Diterpenoid bioactivity

Commercial Availability Profile: Restricted Supplier Network with Controlled Purity Specifications

Metasequoic acid A is available through a limited network of specialized natural product suppliers, with commercially verified purity specifications. Alfa Chemistry offers the compound at 98% purity (powder form) . ChemFaces supplies metasequoic acid A at ≥98% purity (catalog CFN96361) [1]. TargetMol lists the compound (catalog TN4521) as a reference standard with 5 mg priced at approximately $740, positioning it as a specialized research reagent rather than a commodity chemical . BOC Sciences offers metasequoic acid A (catalog B2703-477481) at 5 mg for approximately $1554 . This restricted supplier landscape—characterized by premium pricing and specialized natural product vendors—contrasts sharply with widely available commodity diterpenoids such as abietic acid or sclareol, which are accessible from dozens of suppliers at substantially lower cost points. The commercial scarcity reflects both the compound's limited natural occurrence (isolated only from Metasequoia glyptostroboides and Taxodium distichum) and the absence of a synthetic route amenable to large-scale production.

Reference standard Analytical chemistry Procurement specification

Validated Research and Industrial Applications for Metasequoic Acid A (CAS 113626-22-5)


Analytical Reference Standard for Natural Product Dereplication in Metasequoia and Taxodium Chemotaxonomic Studies

Metasequoic acid A serves as a definitive analytical reference standard for liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR)-based dereplication of diterpenoid fractions from Metasequoia glyptostroboides and Taxodium distichum. The compound's unique cyclopropane-bridged labdane skeleton [1] provides a diagnostic spectroscopic signature that distinguishes it from co-occurring diterpenoids. Researchers conducting phytochemical investigations of these species require authentic metasequoic acid A to confirm compound identity and to establish retention time and mass spectral libraries for untargeted metabolomics workflows.

Comparative Bioassay Studies Requiring Structurally Distinct Negative or Inactive Controls

In antifilarial drug discovery programs targeting Brugia malayi, metasequoic acid A may be employed as a structurally related but functionally distinct comparator compound. Direct head-to-head evaluation against the active principle K003 (labda-8(20),13-diene-15-oic acid) in the same T. distichum extract revealed that K003 exhibits potent activity (100% motility reduction, >80% MTT inhibition) while metasequoic acid A did not emerge as the active principle [1]. This established activity differential makes metasequoic acid A suitable for use as a structurally related negative or low-activity control in structure-activity relationship (SAR) studies of labdane diterpenoid antifilarial agents.

Sourcing of Authenticated Reference Material for Spectroscopic Database Construction

The compound's commercial availability at certified purities (≥98%) from vendors such as ChemFaces (CFN96361) and Alfa Chemistry [2] enables its use as a calibrated reference material for constructing NMR and high-resolution mass spectrometry (HRMS) spectral libraries. The fully assigned 1H and 13C NMR data reported in the original structure elucidation [1] provides a validated spectroscopic fingerprint against which unknown isolates can be compared. Procurement from ISO-certified or GMP-compliant suppliers ensures batch-to-batch consistency required for regulatory-compliant analytical method validation.

Chemical Marker for Botanical Authentication and Quality Control of Metasequoia-Derived Materials

Metasequoic acid A's restricted natural occurrence—documented only in Metasequoia glyptostroboides [1] and Taxodium distichum [2]—positions it as a species-specific chemical marker for botanical authentication. Quality control laboratories analyzing Metasequoia glyptostroboides bark or Taxodium distichum aerial parts can use metasequoic acid A as a reference standard to verify botanical identity and detect adulteration. The compound's unique cyclopropane-bridged skeleton [1] provides high analytical specificity, minimizing false-positive identification risks associated with more ubiquitous diterpenoid markers.

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